(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the ethoxy group: This can be done via an etherification reaction.
Formation of the indolinone moiety: This step might involve a cyclization reaction starting from an appropriate precursor.
Final coupling: The final step would involve coupling the pyrazole and indolinone moieties under suitable conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. It might also be studied for its reactivity and stability under various conditions.
Biology
In biology, this compound might be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers might investigate its interactions with biological targets like enzymes or receptors.
Medicine
In medicine, this compound might be explored as a potential drug candidate. Its pharmacokinetics, pharmacodynamics, and toxicity would be important areas of study.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone would depend on its specific biological activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it might bind to the receptor and either activate or block its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
(4-ethoxy-1-(4-chlorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone: Similar structure with a chlorine atom instead of a fluorine atom.
(4-ethoxy-1-(4-bromophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone: Similar structure with a bromine atom instead of a fluorine atom.
(4-ethoxy-1-(4-methylphenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-3-27-19-13-24(17-10-8-16(22)9-11-17)23-20(19)21(26)25-14(2)12-15-6-4-5-7-18(15)25/h4-11,13-14H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOMRHNMEWOAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2C(CC3=CC=CC=C32)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.